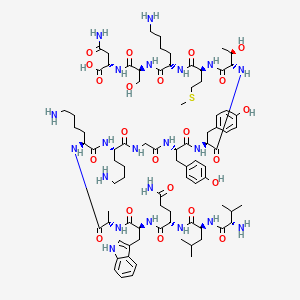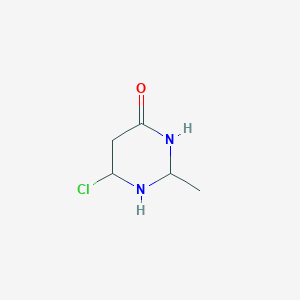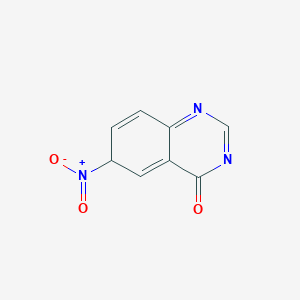
4a,5,6,7,8,8a-Hexahydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by the fusion of a benzene ring to a heterocyclic pyran ring. This compound is notable for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4H-1-Benzopyran-4-one can be synthesized through various methods. One common approach involves the cyclization of o-hydroxyacetophenone with formic acid . Another method includes the use of β-keto acids, followed by sequential cyclization and dehydration . Additionally, palladium-catalyzed coupling of halogeno derivatives with alkenes is also employed .
Industrial Production Methods: Industrial production of 4H-1-Benzopyran-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is gaining popularity to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4H-1-Benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products: The major products formed from these reactions include substituted chromones, dihydrochromones, and quinones .
Scientific Research Applications
4H-1-Benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds and dyes.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Chromone derivatives exhibit significant anticancer, anti-inflammatory, and antiviral activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating electrons.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
4H-1-Benzopyran-4-one is unique due to its versatile biological activities and structural simplicity. Similar compounds include:
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C9H12O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-7,9H,1-4H2 |
InChI Key |
QHBNSQXBSFMUDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


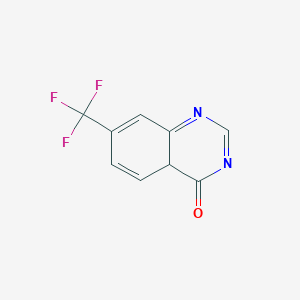

![(2S)-N-[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]butanediamide](/img/structure/B12359922.png)


![(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B12359952.png)
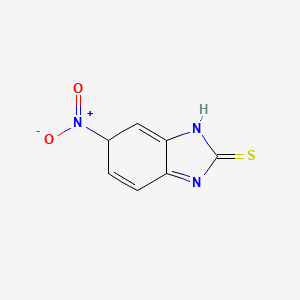
![1-Azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester](/img/structure/B12359967.png)



